5-(3-Chloro-4-fluoro-phenoxy)pentanenitrile
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Overview
Description
5-(3-Chloro-4-fluoro-phenoxy)pentanenitrile is a chemical compound characterized by a phenyl ring substituted with chlorine and fluorine atoms, connected to a pentanenitrile group via an ether linkage. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution Reaction: One common synthetic route involves the reaction of 3-chloro-4-fluorophenol with pentanenitrile chloride under basic conditions. The reaction typically requires a polar aprotic solvent such as dimethylformamide (DMF) and a strong base like potassium carbonate.
Cyanation Reaction: Another method involves the cyanation of 3-chloro-4-fluorophenol using a cyanide source, such as potassium cyanide, in the presence of a suitable catalyst like copper(I) iodide.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and control reaction conditions. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, such as converting the phenyl ring to a quinone derivative using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed to convert the nitrile group to an amine using hydrogenation over a palladium catalyst.
Substitution: Substitution reactions at the phenyl ring can be achieved using electrophilic aromatic substitution, where reagents like bromine or nitric acid are used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, alkaline medium.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: 3-Chloro-4-fluorophenol quinone.
Reduction: 5-(3-Chloro-4-fluoro-phenyl)pentanenitrile amine.
Substitution: Brominated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the development of bioactive compounds, potentially useful in drug discovery. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress. Industry: The compound finds applications in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 5-(3-Chloro-4-fluoro-phenoxy)pentanenitrile exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
5-(3-Chloro-4-fluoro-phenoxy)pentanenitrile: The target compound.
5-(3-Chloro-4-methoxy-phenoxy)pentanenitrile: Similar structure with a methoxy group instead of fluorine.
5-(3-Chloro-4-nitro-phenoxy)pentanenitrile: Similar structure with a nitro group instead of fluorine.
Uniqueness: The presence of the fluorine atom in the phenyl ring of this compound imparts unique electronic and steric properties, influencing its reactivity and biological activity compared to its analogs.
Biological Activity
5-(3-Chloro-4-fluoro-phenoxy)pentanenitrile is a compound of growing interest in medicinal and biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural components:
- Chlorine and Fluorine Substituents : These halogen atoms can significantly influence the compound's reactivity and biological interactions.
- Phenoxy Group : This moiety enhances lipophilicity, potentially improving membrane permeability.
- Nitrile Group : The presence of a nitrile can contribute to the compound's biological activity through various mechanisms.
The molecular formula for this compound is C12H10ClFNO.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The chlorinated phenoxy group may facilitate strong binding interactions, leading to modulation of enzymatic activity or receptor signaling pathways.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, compounds with halogen substitutions have been shown to induce apoptosis in cancer cell lines through mitochondrial pathways and caspase activation .
Case Study: A549 Cell Line
A study assessing the effects of halogenated flavonols on A549 human lung cancer cells demonstrated that compounds with similar substitutions showed IC50 values lower than traditional chemotherapeutics like 5-fluorouracil (5-FU) . This suggests that this compound may exhibit comparable or enhanced anticancer efficacy.
Compound | IC50 (µM) | Mechanism |
---|---|---|
5-FU | 4.98 | Chemotherapeutic |
6k | 3.14 | Apoptosis induction |
6l | 0.46 | Mitochondrial pathway activation |
Antimicrobial Activity
Preliminary evaluations suggest that compounds containing a phenoxy group may possess antimicrobial properties. Similar compounds have been tested against various bacterial strains, showing promising results in inhibiting growth .
Enzyme Inhibition Studies
The interaction of this compound with specific enzyme targets has been explored. Research indicates that such compounds can act as enzyme inhibitors, potentially useful in treating diseases where enzyme dysregulation is a factor .
Drug Development
Given its structural features, this compound is being investigated as a lead compound for drug development in oncology and infectious diseases. The unique combination of halogen substituents and functional groups provides a basis for synthesizing derivatives with enhanced potency and selectivity.
Synthesis of Derivatives
Research into the synthesis of analogs has shown that modifications in the phenoxy group or the length of the aliphatic chain can significantly impact biological activity. For instance, changing the position or type of substituents on the phenyl ring can lead to improved pharmacokinetic properties .
Properties
IUPAC Name |
5-(3-chloro-4-fluorophenoxy)pentanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNO/c12-10-8-9(4-5-11(10)13)15-7-3-1-2-6-14/h4-5,8H,1-3,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCDTYBQLUWXTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCCCC#N)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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